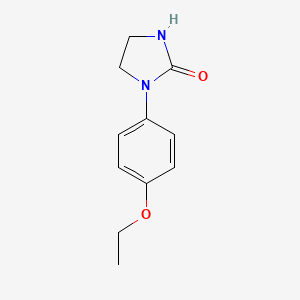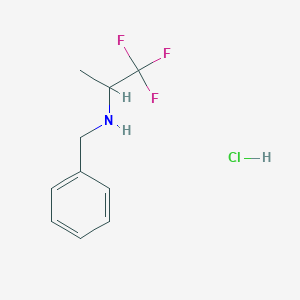
N-Benzyl-1,1,1-trifluoropropan-2-amine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H12F3N·HCl It is a derivative of propan-2-amine, where the hydrogen atoms on the carbon adjacent to the amine group are replaced by trifluoromethyl and benzyl groups
Applications De Recherche Scientifique
N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride typically involves the reaction of benzylamine with 1,1,1-trifluoroacetone under acidic conditions to form the intermediate N-Benzyl-1,1,1-trifluoropropan-2-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-Benzyl-1,1,1-trifluoropropan-2-imine or N-Benzyl-1,1,1-trifluoropropan-2-nitrile.
Reduction: Formation of N-Benzyl-1,1,1-trifluoropropan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, potentially inhibiting or activating specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-1,1,1-trifluoropropan-2-imine
- N-Benzyl-1,1,1-trifluoropropan-2-nitrile
- N-Benzyl-1,1,1-trifluoropropan-2-amine
Uniqueness
N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride is unique due to its combination of a benzyl group and a trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Propriétés
IUPAC Name |
N-benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9;/h2-6,8,14H,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDVHVQIDJFNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2576114.png)
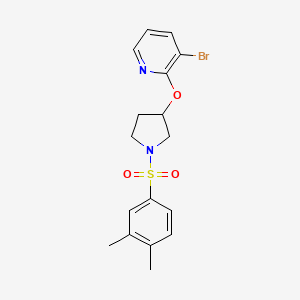

![3-(3-methylthiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2576123.png)
![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2576125.png)
![N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2576127.png)
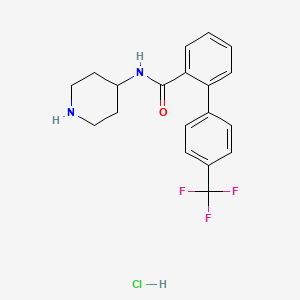
![ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B2576129.png)
![(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576130.png)
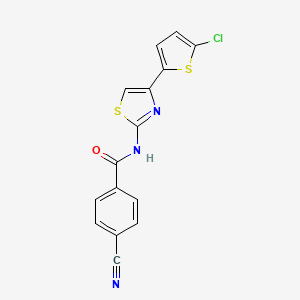
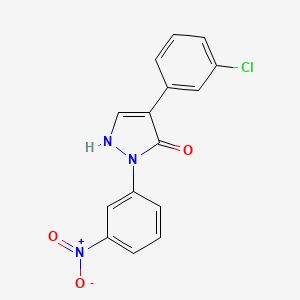
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxybenzamide](/img/structure/B2576134.png)
![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2576135.png)
